molecular formula C10H15NO B14181984 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one CAS No. 922171-12-8

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one

Cat. No.: B14181984
CAS No.: 922171-12-8
M. Wt: 165.23 g/mol
InChI Key: CNZQPUBXMSLSRP-UHFFFAOYSA-N
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Description

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atom. Spiro compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and rigid structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent reaction, which has been shown to be superior to conventional methods in terms of time efficiency and yield . The reaction involves the use of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base derivatives with various aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one stands out due to its specific spiro structure, which imparts unique chemical and biological properties.

Properties

CAS No.

922171-12-8

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.5]dec-7-en-1-one

InChI

InChI=1S/C10H15NO/c1-11-8-7-10(9(11)12)5-3-2-4-6-10/h2-3H,4-8H2,1H3

InChI Key

CNZQPUBXMSLSRP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCC=CC2

Origin of Product

United States

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